(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Description
(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel Compound Synthesis : Research has led to the synthesis of compounds containing furan, thiadiazole, and piperidine motifs, which are of interest due to their potential biological activities. One study involved the synthesis of 1,3,4-thiadiazolines and 5-arylazothiazoles using hydrazonoyl halides, highlighting the utility of these compounds in generating biologically active molecules (A. Abdelhamid et al., 2008).
Antipsychotic Potential : Another study focused on conformationally restricted butyrophenones showing affinity for dopamine and serotonin receptors, proposing their potential as antipsychotic drugs. The research underscores the importance of the structural elements related to furan in medicinal chemistry applications (E. Raviña et al., 2000).
Antimicrobial Activities : Derivatives of furan-2-carbohydrazide were synthesized, leading to compounds with antimicrobial properties. This work illustrates the role of furan derivatives in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Antitumor Activities : Synthesis of novel quinazoline derivatives, including structures analogous to the specified chemical, has been explored for antitumor activities, showcasing the potential of these compounds in cancer therapy (Cai Zhi-qian, 2015).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Research into organic inhibitors for the corrosion of mild steel in acidic media has identified compounds containing furan and piperidine as effective corrosion inhibitors. This application demonstrates the compound's utility in materials science and engineering (P. Singaravelu et al., 2022).
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-15-13(4-2-8-19-15)18(23)22-9-6-12(7-10-22)16-20-21-17(26-16)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYGJVLXWWBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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